



Application Notes and Protocols for Culturing Cells with the iHAC Vector

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Compound of Interest		
Compound Name:	iHAC	
Cat. No.:	B15571072	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inducible Human Artificial Chromosome (**iHAC**) vector represents a significant advancement in gene delivery technology, offering a stable, non-integrating platform for expressing large or multiple transgenes in mammalian cells.[1][2] Unlike viral vectors, HACs exist as independent chromosomes within the host cell nucleus, mitigating the risks of insertional mutagenesis and gene silencing often associated with genomic integration.[2][3] Their ability to carry large DNA fragments, up to several megabases, allows for the introduction of entire genomic loci with their native regulatory elements.[2] This makes the **iHAC** system an invaluable tool for a range of applications, including cell line engineering, gene function studies, drug discovery, and the development of cell-based therapies.[4]

This document provides detailed protocols for the transfer of an **iHAC** vector from a donor cell line (typically CHO cells) to a recipient human cell line using Microcell-Mediated Chromosome Transfer (MMCT), followed by methods for selection and validation of the resulting transgenic cell lines.

Key Experimental Protocols Protocol 1: Preparation of Donor Cells and Microcell Formation



This protocol describes the induction of micronuclei in the **iHAC**-containing donor CHO cell line, which is the first step in preparing for chromosome transfer.

Materials:

- iHAC-containing CHO donor cells
- Culture medium (e.g., Ham's F-12 with 10% FBS)
- Colcemid solution (10 μg/mL)
- Cytochalasin B solution (10 mg/mL in DMSO)
- Serum-free culture medium
- Trypsin-EDTA

Procedure:

- Cell Seeding: Seed the iHAC-containing CHO donor cells in multiple T-75 flasks and grow them to 80-90% confluency.
- Micronucleation Induction: Replace the culture medium with fresh medium containing Colcemid to a final concentration of 0.1 μg/mL. Incubate the cells for 48 hours to induce micronuclei formation.
- Enucleation:
 - Prepare an enucleation medium by adding Cytochalasin B to serum-free medium to a final concentration of 10 μg/mL.
 - Wash the cells with PBS and trypsinize them to create a single-cell suspension.
 - Centrifuge the cell suspension and resuspend the pellet in the prepared enucleation medium.
 - Incubate for 30 minutes at 37°C.



- Microcell Isolation:
 - Load the cell suspension onto a discontinuous Percoll gradient.
 - Centrifuge at 20,000 x g for 60 minutes at 37°C.
 - Carefully collect the layer containing the microcells.
- Purification: Wash the collected microcells with serum-free medium to remove residual Percoll and Cytochalasin B. The purified microcells are now ready for fusion with recipient cells.

Protocol 2: Microcell-Mediated Chromosome Transfer (MMCT)

This protocol details the fusion of purified microcells with the target recipient human cell line.

Materials:

- Purified microcells from Protocol 1
- Recipient human cells (e.g., HT1080, HEK293)
- Phytohemagglutinin-P (PHA-P)
- Polyethylene glycol (PEG) 1500
- Serum-free culture medium
- Complete culture medium for recipient cells
- Selection agent (e.g., G418, Blasticidin S, depending on the iHAC vector's selection marker)

Procedure:

 Prepare Recipient Cells: Seed recipient cells in T-25 flasks or 6-well plates and grow to 70-80% confluency.



· Cell Adhesion:

- On the day of fusion, wash the recipient cells with serum-free medium.
- Add a suspension of purified microcells to the recipient cells.
- Add PHA-P to a final concentration of 100 µg/mL to agglutinate the microcells to the recipient cell surface.
- Incubate for 15-20 minutes at 37°C.

Cell Fusion:

- Carefully remove the medium and add a 50% (w/v) solution of PEG 1500 for exactly 1-2 minutes to induce fusion.
- Gently wash the cells three times with serum-free medium to remove all traces of PEG.
- Add complete culture medium to the cells.
- Recovery: Incubate the cells for 24-48 hours to allow for recovery and chromosome transfer.
- Selection: After the recovery period, replace the medium with a complete culture medium containing the appropriate selection agent.
- Clonal Expansion: Continue to culture the cells, changing the selection medium every 3-4
 days, until resistant colonies appear (typically 2-3 weeks). Isolate and expand individual
 colonies for further analysis.

Protocol 3: Validation of iHAC Transfer and Transgene Expression

This protocol describes methods to confirm the successful transfer of the **iHAC** and analyze the expression of the transgene.

Materials:

Genomic DNA isolation kit



- PCR primers specific for a gene on the iHAC
- Fluorescence in situ Hybridization (FISH) probes (e.g., human Cot-1 DNA for the HAC backbone, and a specific probe for the inserted gene cassette)
- DAPI stain
- RNA isolation kit
- cDNA synthesis kit
- Primers for quantitative real-time PCR (qRT-PCR) for the transgene and a housekeeping gene (e.g., GAPDH)

Procedure:

- Genomic PCR:
 - Isolate genomic DNA from expanded clones.
 - Perform PCR using primers specific for a unique sequence on the iHAC (e.g., the selection marker or transgene). The presence of a PCR product of the correct size indicates the presence of the iHAC.
- Fluorescence in situ Hybridization (FISH):
 - Prepare metaphase chromosome spreads from the selected clones.
 - Perform FISH using a digoxigenin-labeled probe for the HAC backbone (e.g., alphoid satellite DNA) and a biotin-labeled probe for the transgene cassette.[5]
 - Counterstain the chromosomes with DAPI.
 - Visualize using a fluorescence microscope. A separate, small chromosome signal positive for both probes confirms the autonomous presence of the iHAC.[5]
- Quantitative Real-Time PCR (qRT-PCR) for Expression Analysis:



- Isolate total RNA from the validated clones.
- Synthesize cDNA from the RNA.
- Perform qRT-PCR using primers for the transgene and a reference housekeeping gene.
- Analyze the relative expression level of the transgene. Transcript levels can be standardized to the housekeeping gene to compare expression across different clones.[5]

Data Presentation

The following table summarizes representative quantitative data from experiments involving **iHAC** vectors, demonstrating the efficiency of transfer and the levels of transgene expression that can be achieved.

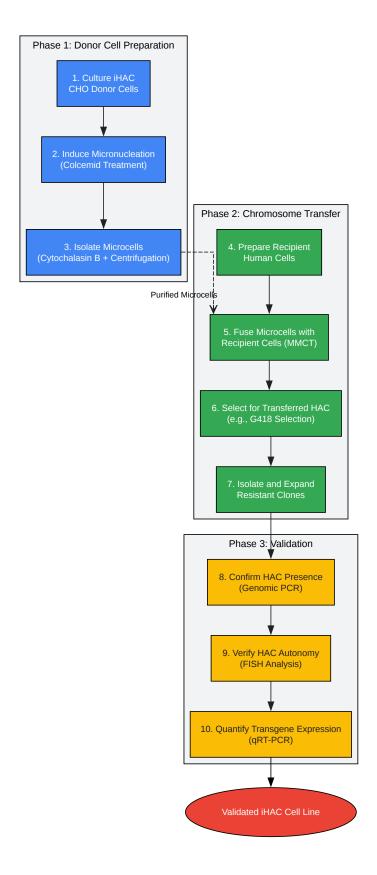


Parameter	Method	Cell Line	Vector	Result	Reference
MMCT Efficiency	Colony Formation Assay	HFL-1	iHAC/X53	1 x 10 ⁻⁴ - 1 x 10 ⁻⁵	[5]
Transgene Expression	qRT-PCR	СНО	iHAC/X53	Stable and comparable expression of Klf4, c-Myc, Sox2, and Oct4 relative to a control vector (iHAC2/mp25).	[5]
Vector Stability	FISH Analysis	CHO, HT1080	iHAC/X53, 21HAC, tet-O HAC	HAC vector maintained independentl y from host chromosome s.	[2][5]
Gene Insertion Efficiency	Recombinase -Mediated Cassette Exchange (RMCE)	Human iPS Cells	HAC with dual RMCE sites	Successful replacement of a pre-integrated cassette with an incoming vector, confirmed by fluorescence change.	[6]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and logical relationships involved in using the **iHAC** vector system.

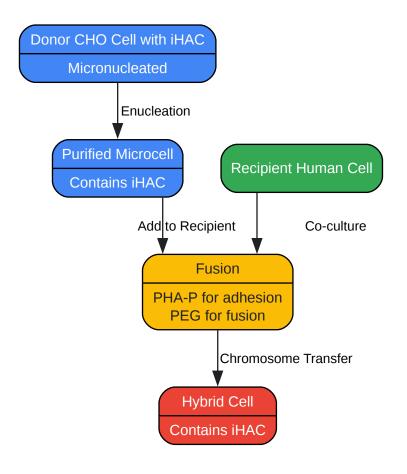




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Caption: Workflow for generating and validating a stable cell line using the iHAC vector.

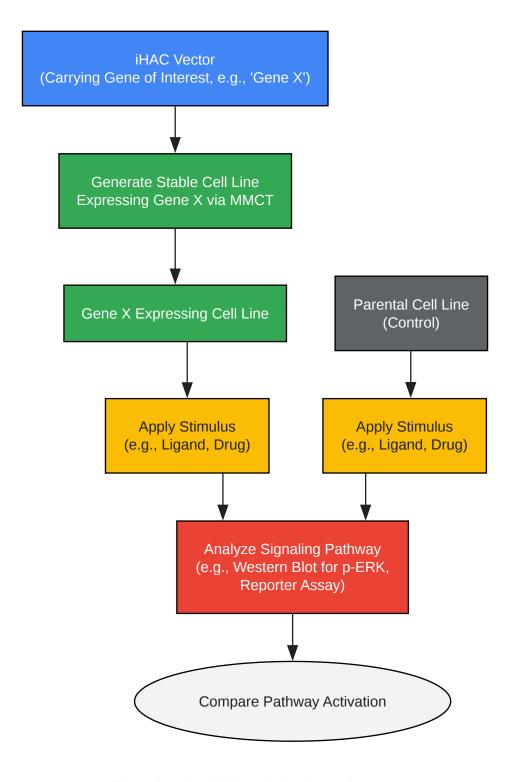




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Caption: The process of Microcell-Mediated Chromosome Transfer (MMCT).





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Caption: Using an **iHAC**-engineered cell line to investigate a signaling pathway.



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